molecular formula C17H21F3N4O3S B2551453 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1428349-47-6

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2551453
CAS No.: 1428349-47-6
M. Wt: 418.44
InChI Key: VVLCBDWVVWVDID-UHFFFAOYSA-N
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Description

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound with unique structural features, consisting of a cyclopropylsulfonyl group attached to an azetidine ring and a piperazine ring substituted with a trifluoromethyl pyridine moiety. This compound, due to its multifaceted structure, showcases significant potential in various scientific research applications, particularly in medicinal chemistry and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone involves multiple steps:

  • Formation of the Azetidine Ring: : Starting from an azetidine precursor, the azetidine ring is often synthesized through nucleophilic ring-opening reactions followed by cyclization.

  • Introduction of the Cyclopropylsulfonyl Group: : This group is introduced via sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.

  • Substitution on the Piperazine Ring: : The piperazine ring is modified using electrophilic aromatic substitution to introduce the 5-(trifluoromethyl)pyridine group.

  • Methanone Attachment: : Finally, the methanone linkage is established through acylation reactions, often employing reagents like acyl chlorides or anhydrides.

Industrial Production Methods

The industrial synthesis of this compound would scale up the laboratory procedures while optimizing for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactions, advanced catalysis, and automated synthetic platforms to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions:

  • Oxidation: : It can be oxidized under conditions using reagents such as peroxides or catalytic systems.

  • Reduction: : Reduction reactions might involve hydrogenation or metal hydrides.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Halogenating agents for electrophilic substitutions or strong bases for nucleophilic substitutions.

Major Products

  • Oxidation Products: : Sulfoxides or sulfones.

  • Reduction Products: : Deoxygenated forms or fully saturated derivatives.

  • Substitution Products: : Varied depending on the substituent introduced.

Scientific Research Applications

This compound finds utility across several scientific disciplines:

  • Chemistry: : Used as a building block in complex organic syntheses.

  • Biology: : Applied in biochemical assays to study enzyme interactions.

  • Medicine: : Investigated for its potential as a therapeutic agent, particularly targeting neurological pathways or as an antimicrobial.

  • Industry: : Utilized in the development of novel materials with specific electronic or structural properties.

Mechanism of Action

Molecular Targets and Pathways

The compound may interact with multiple biological targets, depending on its application:

  • Neurological Pathways: : It could act on neurotransmitter receptors or ion channels.

  • Antimicrobial Mechanisms: : Might inhibit bacterial enzymes or disrupt cell membrane integrity.

The exact mechanism of action is often elucidated through binding studies, molecular modeling, and biochemical assays.

Comparison with Similar Compounds

When compared with other compounds of similar structure, this compound showcases several unique features:

  • Increased Stability: : The cyclopropylsulfonyl group adds to the chemical stability.

  • Enhanced Biological Activity: : The trifluoromethyl pyridine group is known to increase lipophilicity and membrane permeability, enhancing biological interactions.

Similar Compounds

  • (1-(Cyclopropylsulfonyl)azetidin-3-yl)methanone: : Lacking the piperazine moiety.

  • (4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone: : Without the azetidine ring.

Properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O3S/c18-17(19,20)13-1-4-15(21-9-13)22-5-7-23(8-6-22)16(25)12-10-24(11-12)28(26,27)14-2-3-14/h1,4,9,12,14H,2-3,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLCBDWVVWVDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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